molecular formula C24H25NO8S B11133428 N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-methionine

N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-methionine

Cat. No.: B11133428
M. Wt: 487.5 g/mol
InChI Key: OBBHOFLAVJYLKS-KRWDZBQOSA-N
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Description

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-4-one core: This is achieved through a cyclization reaction involving appropriate phenolic and ketone precursors under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate.

    Attachment of the acetamido group: This is done through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Incorporation of the methylsulfanyl group: This can be achieved through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chromen-4-one core can be reduced to a chromanol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Chromanols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy and acetamido groups enhance its binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-ETHOXY-PHENOXY)-4-OXO-4H-CHROMEN-7-YLOXY)-PROPIONIC ACID METHYL ESTER
  • 2-(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YLOXY)-PROPIONIC ACID METHYL ESTER
  • 2-(2-OXO-4-PHENYL-2H-CHROMEN-7-YLOXY)-PROPIONIC ACID ETHYL ESTER

Uniqueness

2-(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, sets it apart from other similar compounds, providing additional redox properties and potential therapeutic benefits.

Properties

Molecular Formula

C24H25NO8S

Molecular Weight

487.5 g/mol

IUPAC Name

(2S)-2-[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H25NO8S/c1-3-30-18-6-4-5-7-19(18)33-21-13-32-20-12-15(8-9-16(20)23(21)27)31-14-22(26)25-17(24(28)29)10-11-34-2/h4-9,12-13,17H,3,10-11,14H2,1-2H3,(H,25,26)(H,28,29)/t17-/m0/s1

InChI Key

OBBHOFLAVJYLKS-KRWDZBQOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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